molecular formula C11H9N3S2 B8591895 2-(1H-indol-5-yl)-5-(methylthio)-1,3,4-thiadiazole

2-(1H-indol-5-yl)-5-(methylthio)-1,3,4-thiadiazole

Cat. No. B8591895
M. Wt: 247.3 g/mol
InChI Key: CDJMCLHABCJMIA-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

To a solution of 2-(1H-indol-5-yl)-5-(methylthio)-1,3,4-thiadiazole (18.5 g, 74.8 mmol) in DMF (190 mL) was added KOH (16.2 g, 299 mmol) followed by I2 (38 g, 149.7 mmol). The reaction was stirred at RT for 2 h, and was quenched with 10% aq sodium bisulphate solution. The resulting precipitate was filtered and washed with H2O to give 2-(3-iodo-1H-indol-5-yl)-5-(methylthio)-1,3,4-thiadiazole (21 g, 75%). MS (ESI, pos. ion) m/z: 373.8 (M+1). 1HNMR (DMSO-d6, 300 MHz): 2.8 (s, 3H), 7.5 (d, 1H), 7.7 (m, 2H), 12.0 (s, 1H).
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Name
Quantity
38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3[S:11][C:12]([S:15][CH3:16])=[N:13][N:14]=3)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[K+].[I:19]I>CN(C=O)C>[I:19][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[C:6]([C:10]3[S:11][C:12]([S:15][CH3:16])=[N:13][N:14]=3)[CH:5]=2)[NH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C=1SC(=NN1)SC
Name
Quantity
16.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
190 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 10% aq sodium bisulphate solution
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CNC2=CC=C(C=C12)C=1SC(=NN1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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